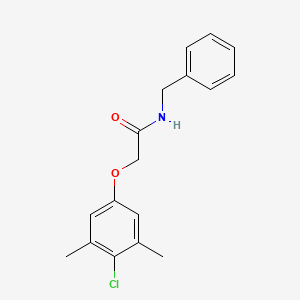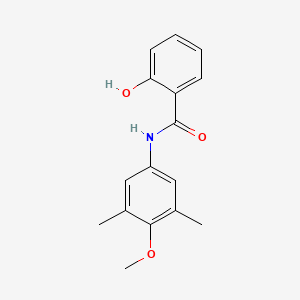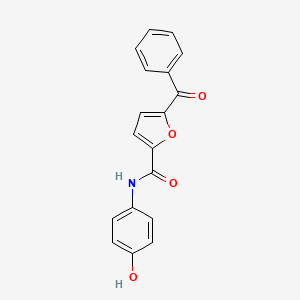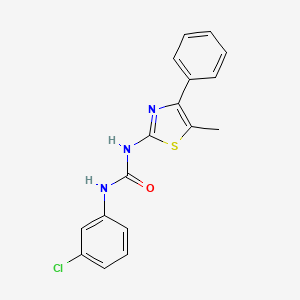![molecular formula C19H22N2O2 B5863725 N-[4-[2-(4-acetamidophenyl)propan-2-yl]phenyl]acetamide](/img/structure/B5863725.png)
N-[4-[2-(4-acetamidophenyl)propan-2-yl]phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-[2-(4-acetamidophenyl)propan-2-yl]phenyl]acetamide is a chemical compound known for its unique structure and properties. It is a colorless solid that is soluble in various organic solvents such as chloroform, dimethyl sulfoxide, and ethanol
Vorbereitungsmethoden
The synthesis of N-[4-[2-(4-acetamidophenyl)propan-2-yl]phenyl]acetamide can be achieved through a multi-step process. One common method involves the reaction of p-toluidine with methylene ketone to form N-(4-acetylphenyl)methanamine. This intermediate is then reacted with acetic anhydride under basic conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions to increase yield and purity.
Analyse Chemischer Reaktionen
N-[4-[2-(4-acetamidophenyl)propan-2-yl]phenyl]acetamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo substitution reactions, particularly nucleophilic substitution, where reagents such as halogens or alkyl groups replace specific atoms or groups in the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
N-[4-[2-(4-acetamidophenyl)propan-2-yl]phenyl]acetamide has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various chemical products and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of N-[4-[2-(4-acetamidophenyl)propan-2-yl]phenyl]acetamide involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
N-[4-[2-(4-acetamidophenyl)propan-2-yl]phenyl]acetamide can be compared with other similar compounds, such as N-(4-acetyl-2-methylphenyl)acetamide . While both compounds share structural similarities, this compound is unique in its specific arrangement of functional groups, which may confer distinct chemical and biological properties.
Similar compounds include:
- N-(4-acetyl-2-methylphenyl)acetamide
- N-(4-(4-aminophenoxy)phenyl)acetamide
These compounds may have different reactivity and applications, highlighting the uniqueness of this compound in scientific research and industry.
Eigenschaften
IUPAC Name |
N-[4-[2-(4-acetamidophenyl)propan-2-yl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-13(22)20-17-9-5-15(6-10-17)19(3,4)16-7-11-18(12-8-16)21-14(2)23/h5-12H,1-4H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTLJFMRTHQYJOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]-1,3-benzothiazol-2-amine](/img/structure/B5863651.png)


![1-[(4-chloro-3,5-dimethylphenoxy)acetyl]piperidine](/img/structure/B5863674.png)
![2-[(3-nitrobenzyl)oxy]-N-phenylbenzamide](/img/structure/B5863676.png)

![N-(3,5-dimethylphenyl)-2-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5863692.png)

![4-bromo-1,3-dimethyl-N-[3-(4-morpholinylmethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B5863699.png)


![N-{4-[4-(propan-2-yl)phenyl]-1,3-thiazol-2-yl}pyridine-4-carboxamide](/img/structure/B5863735.png)

